molecular formula C8H12N4O B15244148 5-Propylpyrazine-2-carbohydrazide CAS No. 111035-37-1

5-Propylpyrazine-2-carbohydrazide

Cat. No.: B15244148
CAS No.: 111035-37-1
M. Wt: 180.21 g/mol
InChI Key: IWTMVJAUNBFDFN-UHFFFAOYSA-N
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Description

5-Propylpyrazine-2-carbohydrazide is a nitrogen-containing heterocyclic compound. It belongs to the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpyrazine-2-carbohydrazide typically involves the reaction of pyrazine derivatives with hydrazine hydrate. One common method includes the hydrolysis of pyrazinamide to obtain pyrazinoic acid, which is then esterified to form ethyl-pyrazinoate. This intermediate is reacted with hydrazine hydrate to yield pyrazinoic acid hydrazide. Finally, the hydrazide is condensed with propyl-substituted aromatic aldehydes to produce this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Propylpyrazine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include pyrazine N-oxides, amines, and various substituted pyrazine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Propylpyrazine-2-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Propylpyrazine-2-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it can inhibit the synthesis of nucleic acids and proteins in microbial cells, leading to their death. The exact molecular targets and pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

    Pyrazinamide: A well-known antituberculosis drug with a similar pyrazine core structure.

    Pyrazine-2-carbohydrazide: A closely related compound with similar antimicrobial properties.

    5-Methylpyrazine-2-carbohydrazide:

Uniqueness: 5-Propylpyrazine-2-carbohydrazide stands out due to its propyl substitution, which can enhance its lipophilicity and improve its ability to penetrate biological membranes. This makes it potentially more effective in certain applications compared to its non-substituted or differently substituted counterparts .

Properties

CAS No.

111035-37-1

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

5-propylpyrazine-2-carbohydrazide

InChI

InChI=1S/C8H12N4O/c1-2-3-6-4-11-7(5-10-6)8(13)12-9/h4-5H,2-3,9H2,1H3,(H,12,13)

InChI Key

IWTMVJAUNBFDFN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(C=N1)C(=O)NN

Origin of Product

United States

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